molecular formula C10H11FO2 B14026282 6-Ethoxy-2-fluoro-3-methylbenzaldehyde

6-Ethoxy-2-fluoro-3-methylbenzaldehyde

Cat. No.: B14026282
M. Wt: 182.19 g/mol
InChI Key: QHVJDKYHFVWLGV-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at position 6, a fluorine atom at position 2, and a methyl group at position 3 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents.

The ethoxy group is an electron-donating substituent, while the fluorine atom is electron-withdrawing, creating a unique electronic profile that may influence reactivity in coupling reactions, nucleophilic substitutions, or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

6-ethoxy-2-fluoro-3-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-9-5-4-7(2)10(11)8(9)6-12/h4-6H,3H2,1-2H3

InChI Key

QHVJDKYHFVWLGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde typically involves the introduction of ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

Scientific Research Applications

6-Ethoxy-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physical Properties

Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
6-Ethoxy-2-fluoro-3-methylbenzaldehyde Ethoxy (6), F (2), CH₃ (3) C₁₀H₁₁FO₂ Not reported Not reported Not reported
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde Benzyloxy (6), F (2), CH₃ (3) C₁₅H₁₃FO₂ 244.26 1.184 (predicted) 364.9 (predicted)
6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde Cl (6), F (2), methoxymethoxy (3) C₁₀H₁₀ClFO₃ Not reported Not reported Not reported

Data Sources : .

Key Observations:

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849-04-0):

  • The benzyloxy group increases molar mass (244.26 g/mol) and boiling point (364.9°C predicted) compared to the ethoxy analogue, due to the larger aromatic substituent .
  • Higher density (1.184 g/cm³) suggests greater molecular packing efficiency.

The methoxymethoxy group (-OCH₂OCH₃) at position 3 may enhance solubility in polar solvents compared to methyl or ethoxy groups .

Ethoxy vs. Benzyloxy :

  • Ethoxy is less sterically demanding than benzyloxy, making 6-Ethoxy-2-fluoro-3-methylbenzaldehyde more suitable for reactions requiring moderate steric environments.
  • Benzyloxy derivatives are often used in protecting group strategies, whereas ethoxy may offer better metabolic stability in drug design.

Commercial and Research Relevance

  • Discontinuation Note: The discontinuation of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde may drive synthetic chemists to explore alternatives like the benzyloxy or chloro analogues, which remain available or synthesizable.

Biological Activity

6-Ethoxy-2-fluoro-3-methylbenzaldehyde, a compound with the chemical formula C11H13F1O2, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

  • Molecular Formula : C11H13F1O2
  • CAS Number : 2385877-48-3
  • IUPAC Name : 6-Ethoxy-2-fluoro-3-methylbenzaldehyde

The biological activity of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been noted:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may play a role in cancer cell proliferation and other pathological processes.
  • Cell Cycle Modulation : It has been reported to induce cell cycle arrest at the G2-M phase in cancer cells, suggesting its potential as an antitumor agent .
  • Tubulin Interaction : Similar compounds have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde and related derivatives:

Compound Cell Line IC50 (nM) Activity
6-Ethoxy-2-fluoro-3-methylbenzaldehydeHeLa6.3Antiproliferative
6-Ethoxy derivative (4t)L12102.0High potency against leukemia
6-Ethoxy derivative (4t)FM3A2.8Anticancer activity
6-Ethoxy derivative (4t)Molt/41.2Strong antitumor effect
6-Ethoxy derivative (4t)CEM2.8Effective against T-cell leukemia

Case Studies and Research Findings

  • Anticancer Properties : In studies involving various cancer cell lines, 6-Ethoxy-2-fluoro-3-methylbenzaldehyde demonstrated significant antiproliferative effects, particularly against human cervix carcinoma (HeLa) cells with an IC50 value of 6.3 nM. This suggests a strong potential for development as an anticancer therapeutic .
  • Comparison with Analogues : Research indicates that modifications in the substituent groups on the benzaldehyde structure can drastically affect biological activity. For instance, replacing the ethoxy group with a methoxy group resulted in reduced potency, highlighting the importance of functional groups in modulating activity .
  • Mechanistic Insights : The compound's mechanism involves binding to tubulin and inhibiting its polymerization, which is critical for cell division. This interaction leads to cell cycle arrest and apoptosis in susceptible cancer cells .

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